Cas no 886844-76-4 (1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-)

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-
-
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39988767-1.0g |
3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazole-5-thione |
886844-76-4 | 95% | 1.0g |
$0.0 | 2022-12-07 |
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-に関する追加情報
Comprehensive Overview of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4)
The chemical compound 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4) is a heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This compound belongs to the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in drug discovery. The presence of an aminophenyl group at the 3-position further enhances its potential as a building block for pharmaceuticals and advanced materials.
One of the key reasons for the growing interest in 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is its structural versatility. Researchers are increasingly exploring its role in the development of novel antimicrobial agents and anti-inflammatory drugs. Recent studies have highlighted its potential in targeting specific enzymes and receptors, making it a promising candidate for treating various diseases. The compound's unique thione functionality also contributes to its reactivity, enabling it to participate in a wide range of chemical transformations.
In addition to its pharmaceutical applications, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is being investigated for its use in material science. Its ability to form stable complexes with metals has opened up new possibilities in the design of catalysts and sensors. The compound's electron-rich nature makes it suitable for applications in organic electronics, such as the development of light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- typically involves the reaction of 3-aminobenzonitrile with hydroxylamine, followed by cyclization in the presence of a sulfur source. This method has been optimized to achieve high yields and purity, making the compound readily available for research and industrial applications. Recent advancements in green chemistry have also led to the development of more sustainable synthetic routes, reducing the environmental impact of its production.
From a market perspective, the demand for 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is expected to grow steadily, driven by its expanding applications in drug discovery and advanced materials. Pharmaceutical companies are particularly interested in its potential as a scaffold for designing new therapeutics, while material scientists are exploring its use in nanotechnology and energy storage solutions. The compound's compatibility with high-throughput screening techniques further enhances its appeal in these fields.
Safety and handling of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- are critical considerations for researchers and manufacturers. While the compound is not classified as a hazardous material, standard laboratory precautions should be followed to ensure safe handling. Proper personal protective equipment (PPE), including gloves and goggles, is recommended when working with this chemical. Storage conditions should also be optimized to maintain its stability and prevent degradation.
In conclusion, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4) is a versatile and promising compound with a wide range of applications in pharmaceuticals and material science. Its unique structural features and reactivity make it a valuable tool for researchers and industries alike. As scientific understanding of this molecule continues to evolve, its potential for addressing some of the most pressing challenges in healthcare and technology becomes increasingly apparent.
886844-76-4 (1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-) 関連製品
- 121087-84-1(N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)
- 379236-86-9(1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)
- 896343-59-2(2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-(4-methylphenyl)methylacetamide)
- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 1152534-49-0(1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid)
- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)




